molecular formula C27H44N7O20P3S2 B161832 Hmgdithio-coa CAS No. 134785-93-6

Hmgdithio-coa

Cat. No. B161832
M. Wt: 943.7 g/mol
InChI Key: DLQIGXWYURVVQD-SJBCKIPMSA-N
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Description

“Hmgdithio-coa” is a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase . It’s an intermediate in the mevalonate and ketogenesis pathways, formed from acetyl CoA and acetoacetyl CoA by HMG-CoA synthase .


Synthesis Analysis

The synthesis of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) like “Hmgdithio-coa” involves the formation of these compounds from acetyl CoA and acetoacetyl CoA by HMG-CoA synthase . The methodologies for addressing the formation of xenobiotic acyl-CoAs include the synthesis of reference standards of xenobiotic acyl-CoAs, which are important tools in developing bioanalytical methods and for evaluating chemical reactivity .


Molecular Structure Analysis

The molecular structure of “Hmgdithio-coa” is complex and involves several key residues for the formation of the active dimer . These residues are located in two specific spots of the protein with a cleft shape, whose shape and size is favorable for small drug binding .


Chemical Reactions Analysis

The chemical reactions involving “Hmgdithio-coa” are complex and involve several steps. The formation of xenobiotic acyl-CoAs involves the synthesis of reference standards of xenobiotic acyl-CoAs, which are important tools in developing bioanalytical methods and for evaluating chemical reactivity .

Scientific Research Applications

1. Inhibition of HMG-CoA Reductase

HMGdithio-CoA is a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase. Its competitive inhibition is significant with respect to HMG-CoA, suggesting its potential use in studying and manipulating cholesterol biosynthesis pathways (Wrensford, Rodwell, & Anderson, 1991).

2. Metabolic Engineering and Biosynthesis

A study in 2019 developed a method to profile CoA-dependent pathways using a peptide to capture CoA-bound metabolites, including HMG-CoA. This work is crucial in optimizing enzymatic pathways for the production of small molecules, including those relevant to isoprenoids biosynthesis (O’Kane et al., 2019).

3. Understanding Statin Mechanism

Research into the structural mechanism of statin inhibition of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis, provides insights into the drug's interaction with HMG-CoA. Understanding this interaction can help in developing more effective cholesterol-lowering drugs (Istvan & Deisenhofer, 2001).

4. Contra-Regulation of HMG-CoA Reductase

The biology of HMG-CoA reductase includes contra-regulation of separate isozymes, providing an integrated understanding of its regulation in biochemical processes. This information is valuable for targeted therapies in lipid metabolism disorders (Hampton, Dimster-Denk, & Rine, 1996).

5. Catalytic Mechanism Insights

The increasingly complex mechanism of HMG-CoA reductase, over seven decades of research, has provided detailed insights into the catalysis of this important enzyme. Understanding these mechanisms can guide new therapeutic approaches targeting cholesterol biosynthesis (Haines, Wiest, & Stauffacher, 2013).

6. Clinical Applications

HMG-CoA reductase is not only a target for cholesterol management but also plays a role in developmental processes like primordial germ cell migration. This expands the potential clinical applications of its inhibitors beyond lipid metabolism (Doren, Broihier, Moore, & Lehmann, 1998).

7. Functional Genomics in Isoprenoid Production

The application of functional genomics to the optimization of synthetic biological systems, particularly for isoprenoid production, demonstrates the importance of understanding the effects of HMG-CoA on cellular metabolism (Kizer, Pitera, Pfleger, & Keasling, 2008).

Future Directions

Statins, also known as HMG-CoA inhibitors, are currently in the group of the most prescribed drugs worldwide. They are perceived as agents that have pleiotropic activities; in addition to their inhibitory activity on the production of endogenous cholesterol, statins may also affect cell proliferation, angiogenesis and/or migration (metastasis) of different cancer cells . This opens up new avenues for research and potential therapeutic applications of “Hmgdithio-coa” and similar compounds.

properties

IUPAC Name

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N7O20P3S2/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-59-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQIGXWYURVVQD-SJBCKIPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N7O20P3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928761
Record name 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid

CAS RN

134785-93-6
Record name 3-Hydroxy-3-methylglutaryldithio-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134785936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
LV Wrensford, VW Rodwell, VE Anderson - Biochemical medicine and …, 1991 - Elsevier
… After the reaction was complete the mixture was acidified with acetic acid to pH 4.0 and the HMGdithio-CoA product purified by HPLC on a C18 Econosil column, 10 x 250 mm (Alltech), …
Number of citations: 12 www.sciencedirect.com
LV Wrensford - 1992 - search.proquest.com
… (HMGdithio-CoA) using the HMG-CoA synthase catalyzed condensation of acetyl-CoA with 3-oxo-l-thionobutyryl-CoA is described. HMGdithio-CoA … show that HMGdithio-CoA inhibition …
Number of citations: 0 search.proquest.com

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